Product packaging for Fmoc-2,4-dichloro-L-homophenylalanine(Cat. No.:)

Fmoc-2,4-dichloro-L-homophenylalanine

Cat. No.: B8179473
M. Wt: 470.3 g/mol
InChI Key: CRJTYUFAAFBWAR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Expanding Landscape of Non-Canonical Amino Acids in Chemical Synthesis and Chemical Biology

The 20 canonical amino acids (cAAs) that form the basis of proteins offer a limited functional repertoire for the increasingly complex demands of modern biochemistry, medicine, and materials science. avantorsciences.compeptide.com To overcome these limitations, scientists have turned to non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, which are derivatives of cAAs. avantorsciences.compeptide.com These unique building blocks introduce novel chemical functionalities—such as alkynyl, ketyl, azide, or halogen groups—into peptides and proteins. avantorsciences.com

The incorporation of ncAAs is a powerful tool for modifying protein structures and functions in ways that are not possible through natural biosynthetic pathways. avantorsciences.com In chemical synthesis, particularly solid-phase peptide synthesis (SPPS), ncAAs are used to create peptides with tailored properties. avantorsciences.com In the field of chemical biology, genetic code expansion techniques now allow for the site-specific insertion of over 200 different ncAAs directly into proteins in living organisms, enabling detailed studies of protein structure and function. avantorsciences.compeptide.com The synthesis of ncAAs themselves is a critical area of research, with methods ranging from traditional organic synthesis to more environmentally friendly and highly efficient biosynthetic routes leveraging metabolic engineering. avantorsciences.comagarwallab.com

Strategic Significance of Homophenylalanine Analogues in Bioactive Peptide and Peptidomimetic Design

Homophenylalanine, a non-canonical amino acid with a side chain that is one methylene (B1212753) group longer than phenylalanine, serves as a valuable scaffold in medicinal chemistry. nbinno.com This extension provides a subtle but significant structural alteration that can influence a peptide's conformation, metabolic stability, and binding affinity to biological targets. nbinno.com L-Homophenylalanine is a key chiral building block for several important pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. chemimpex.com

The strategic modification of the homophenylalanine structure, particularly through halogenation of the phenyl ring, is a common strategy to enhance the functionality of bioactive peptides. Halogen atoms, such as chlorine, can alter the electronic properties of the aromatic ring and increase the compound's hydrophobicity. These changes can lead to improved binding interactions with target receptors and enhanced stability against enzymatic degradation. The incorporation of halogenated amino acid analogues during chemical synthesis is a well-established method for producing peptides with improved therapeutic potential. nih.gov

While specific research on Fmoc-2,4-dichloro-L-homophenylalanine is not documented, the related compound Fmoc-2,4-dichloro-D-β-homophenylalanine is utilized as a building block in the synthesis of complex therapeutic peptides, where its unique structure can contribute to improved efficacy and specificity. chemimpex.com The dichlorination pattern on the phenyl ring provides distinct properties and allows for selective reactivity during synthesis. chemimpex.com

Methodological Advantages of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). agarwallab.comglpbio.com It functions as a temporary protecting group for the N-α-amine of an amino acid, preventing unwanted reactions during peptide bond formation. glpbio.com

The primary advantages of the Fmoc group include:

Base Lability: The Fmoc group is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). glpbio.com This gentle deprotection process is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains, minimizing side reactions and preserving the integrity of the growing peptide. glpbio.com

Compatibility and Automation: The mild conditions of Fmoc chemistry make it compatible with a wide range of sensitive and modified amino acids, such as those with glycosylation or phosphorylation, which would be unstable under the harsh acidic conditions of older methods like Boc-chemistry. glpbio.com This has made Fmoc-SPPS the method of choice for synthesizing complex, modified peptides and has facilitated its widespread automation. agarwallab.comglpbio.com

Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong ultraviolet (UV) absorbance. glpbio.com This property allows for real-time, quantitative monitoring of the deprotection step, providing a valuable indicator of synthesis efficiency. glpbio.com

Due to these advantages, a vast array of Fmoc-protected amino acids, including many non-canonical and modified derivatives, are commercially available, making them readily accessible for both academic research and the large-scale production of therapeutic peptides. agarwallab.com

Data Tables for Related Compounds

As no specific data exists for this compound, the following tables provide information on closely related, documented compounds to illustrate their chemical properties.

Table 1: Properties of Fmoc-2,4-dichloro-D-β-homophenylalanine

Property Value Source
Synonym Fmoc-D-β-HomoPhe(2,4-DiCl)-OH chemimpex.com
CAS Number 269396-54-5 chemimpex.com
Molecular Formula C₂₅H₂₁Cl₂NO₄ chemimpex.com
Molecular Weight 470.35 g/mol chemimpex.com

| Appearance | White powder | chemimpex.com |

Table 2: Properties of Fmoc-2,5-dichloro-L-homophenylalanine

Property Value Source
CAS Number 1260592-96-8 sigmaaldrich.com
Molecular Formula C₂₅H₂₁Cl₂NO₄ sigmaaldrich.com
Molecular Weight 470.35 g/mol sigmaaldrich.com

| IUPAC Name | (2S)-4-(2,5-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | sigmaaldrich.com |

Table 3: Properties of Fmoc-2,4-dichloro-L-phenylalanine

Property Value Source
CAS Number 352351-62-3 avantorsciences.com
Molecular Formula C₂₄H₁₉Cl₂NO₄ avantorsciences.com

| Molecular Weight | 456.33 g/mol | avantorsciences.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21Cl2NO4 B8179473 Fmoc-2,4-dichloro-L-homophenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJTYUFAAFBWAR-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc 2,4 Dichloro L Homophenylalanine and Its Chiral Variants

Stereoselective Synthesis of Chiral Homophenylalanine Precursors

The creation of enantiomerically pure non-canonical amino acids is a cornerstone of modern medicinal chemistry and chemical biology. rsc.org These compounds are integrated into peptides to enhance their properties or used as chiral building blocks for complex molecule synthesis. rsc.org The initial and most critical step in producing Fmoc-2,4-dichloro-L-homophenylalanine is the establishment of the chiral center in the homophenylalanine precursor.

Biocatalysis offers a powerful alternative to traditional chemical methods for producing enantiopure compounds due to the high stereoselectivity of enzymes. nih.govnih.gov

Enzymatic Catalysis: Transaminases (TAs) are highly efficient biocatalysts for synthesizing chiral amines and amino acids. nih.gov The asymmetric synthesis of L-homophenylalanine (L-HPA) can be achieved from its corresponding keto acid, 2-oxo-4-phenylbutyric acid (2-OPBA), using a recombinant aromatic L-amino acid transaminase (AroAT). nih.gov In one study, AroAT from Enterobacter sp. BK2K-1 was overexpressed in E. coli, resulting in a 314-fold increase in activity. nih.gov To overcome substrate inhibition by 2-OPBA at concentrations above 40 mM, a strategy involving the intermittent addition of the solid-state substrate was employed. nih.gov This method, coupled with the low solubility of the L-HPA product which drives the reaction equilibrium forward through in-situ precipitation, achieved a conversion yield of over 94% with an enantiomeric excess (ee) of greater than 99%. nih.govnih.gov

Another approach utilizes the α-transaminase from Megasphaera elsdenii in a coupled preparative synthesis. nih.govacs.org This process involves the transamination of a keto-acid precursor to L-homophenylalanine, which spontaneously crystallizes from the reaction mixture, thereby shifting the equilibrium and enhancing productivity. nih.govacs.org A fed-batch process at the gram scale successfully produced over 18 grams of chemically pure L-homophenylalanine with an enantiomeric excess of 99%. nih.govacs.org

Chemoenzymatic Catalysis: These strategies combine the high selectivity of enzymes with the versatility of chemical reactions, often in one-pot cascades. nih.govnih.gov A concise synthesis of L-(+)-homophenylalanine hydrochloride has been developed through a kinetic resolution process using the industrial enzyme alcalase on N-acetyl-homophenylalanine ethyl ester, yielding the product with 98% ee. nih.gov Chemoenzymatic approaches are also used to create complex heterocyclic structures from non-canonical amino acids generated via enzymatic steps. nih.gov For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, producing a range of N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess (>99% ee). nih.gov Such enzyme-generated ncAAs can then undergo further chemical transformations. nih.govnih.gov

MethodEnzymePrecursorKey FeatureYield/PurityReference
Asymmetric SynthesisRecombinant Aromatic L-amino acid transaminase (AroAT)2-oxo-4-phenylbutyric acid (2-OPBA)Equilibrium-shift by in-situ product precipitation>94% conversion, >99% ee nih.gov
Coupled Preparative Synthesisα-transaminase from Megasphaera elsdeniiα-ketoglutarate (cosubstrate)Fed-batch process with in-situ crystallization>18 g isolated, 99% ee nih.govacs.org
Kinetic ResolutionAlcalaseN-acetyl-homophenylalanine ethyl esterResolution of a racemic mixture98% ee nih.gov

Organocatalysis and organometallic chemistry provide powerful, metal-based and metal-free strategies for the asymmetric synthesis of ncAAs. rsc.orgnih.gov

Organocatalysis: The use of small chiral organic molecules to catalyze enantioselective transformations has become a major field in organic synthesis. rsc.orgrsc.org These methods mimic natural biosynthetic processes and are effective for creating ncAAs with diverse structures. rsc.orgrsc.org Common strategies include asymmetric versions of classic reactions like the Mannich, Strecker, and Ugi reactions. rsc.org For example, the asymmetric Mannich-type reaction of α-imino carboxylic acid derivatives is a prominent strategy where a variety of side chains can be introduced by simply changing the nucleophile. jst.go.jp Organocatalysts derived from unnatural α-amino acids, such as proline derivatives, accelerate reactions through the formation of enamine or iminium intermediates. nih.gov The discovery of L-proline as an effective catalyst for asymmetric reactions was a cornerstone in the development of enantioselective organocatalysis. youtube.comyoutube.com

Asymmetric Organometallic Approaches: These methods utilize chiral ligands in combination with metal catalysts to achieve high stereoselectivity. nih.gov Phase-transfer catalysis, for instance, employs chiral quaternary ammonium (B1175870) salts to facilitate the asymmetric α-alkylation of iminoesters, providing a robust route to various ncAAs. jst.go.jpacs.org Another powerful technique is visible light-promoted photoredox catalysis, which can be used for the stereoselective addition of C-radicals to chiral imines. nih.govrsc.org This method allows for the use of ubiquitous carboxylic acids as radical precursors without prior derivatization, offering a convenient pathway to unnatural α-amino acids, including α,β-diamino acids, with excellent diastereoselectivity. nih.gov The addition of organometallic reagents (e.g., organolithium or organomagnesium compounds) to chiral imines is another effective strategy for creating N-substituted α-amino acids with high yields and diastereoselectivities. researchgate.net

Regioselective Halogenation Strategies for Phenylalanine and Homophenylalanine Scaffolds

Introducing halogen atoms at specific positions on the aromatic ring of phenylalanine or homophenylalanine is crucial for modulating the compound's properties. Halogenation can influence hydrophobicity and electronic characteristics, which in turn can affect peptide conformation and receptor binding. nih.gov

An efficient method for the regioselective C-H halogenation (I, Br, Cl) of phenylalanine derivatives utilizes palladium catalysis directed by the native primary amine group. nih.gov This approach, which employs trifluoroacetic acid as an additive, allows for ortho-selective halogenation on the aromatic ring of both quaternary and tertiary amino acid derivatives, including native phenylalanine. nih.gov This strategy provides a direct route to halogenated phenylalanine analogues that can be further elaborated. While this specific method is demonstrated on phenylalanine, the principles of directed C-H activation are applicable to the homophenylalanine scaffold, providing a potential pathway for the synthesis of the 2,4-dichloro-substituted ring system required for this compound. The introduction of halogens can significantly impact the kinetics of peptide aggregation, as demonstrated in studies with halogenated NFGAIL variants. nih.gov

Derivatization with the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group: Principles and Practice

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, which is fundamental to modern solid-phase peptide synthesis (SPPS). youtube.comaltabioscience.comwikipedia.org Its key advantage is its orthogonality to the acid-labile protecting groups typically used for amino acid side chains. nbinno.comaltabioscience.com

Principles of Fmoc Protection: The Fmoc group is introduced by reacting the amino acid with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. wikipedia.orgtotal-synthesis.com This forms a stable carbamate (B1207046) linkage that protects the α-amino group from participating in unwanted side reactions during peptide bond formation. youtube.comaltabioscience.com

Practice in SPPS: In SPPS, the synthesis cycle involves two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain, which is anchored to a solid support. This is typically achieved using a mild base, most commonly a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org The deprotection mechanism proceeds via a β-elimination reaction. altabioscience.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine. nbinno.com

This cycle is repeated until the desired peptide sequence is assembled. nbinno.com The use of Fmoc chemistry allows for synthesis under mild conditions, preserving the integrity of acid-sensitive side-chain protecting groups and linkers to the solid support. nbinno.comaltabioscience.com The dibenzofulvene byproduct generated during deprotection is fluorescent and can be monitored by UV spectroscopy to track the reaction's progress. youtube.comwikipedia.org

The derivatization of 2,4-dichloro-L-homophenylalanine with the Fmoc group follows these standard procedures, making it a ready-to-use building block for the incorporation of this ncAA into peptides via automated or manual SPPS. chemimpex.comgoogle.com

ParameterDescriptionReagentsKey AdvantageReference
Protection Introduction of the Fmoc group onto the amino acid's α-amino group.Fmoc-OSu, Fmoc-Cl, Fmoc-benzotriazolesForms a stable carbamate, soluble in organic solvents. altabioscience.comwikipedia.orgorganic-chemistry.org
Deprotection Removal of the Fmoc group during SPPS.20% Piperidine in DMFBase-labile, orthogonal to acid-labile side-chain protecting groups. altabioscience.comwikipedia.org
Monitoring Tracking the deprotection step.UV spectroscopy of dibenzofulvene-piperidine adduct.Allows for real-time reaction monitoring. youtube.com

Analytical Validation of Synthetic Intermediates and Final Products in Non-Canonical Amino Acid Synthesis

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of synthetic intermediates and the final this compound product. springernature.comresearchgate.net A combination of analytical techniques is employed for comprehensive characterization. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used to separate the product from starting materials, reagents, and byproducts. The purity is determined by integrating the peak area of the product relative to all other peaks in the chromatogram. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess (ee) by separating the L- and D-enantiomers.

Spectrometric and Spectroscopic Methods:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, confirming the successful dichlorination at the 2- and 4-positions of the phenyl ring and the presence of the Fmoc group and the homophenylalanine backbone.

Amino Acid Analysis (AAA): This is a quantitative technique used to determine the exact amount and composition of amino acids in a sample. springernature.comnih.gov For the final product, AAA can be used after hydrolysis to confirm the identity and quantity of the amino acid. However, incomplete cleavage of protecting groups can impact the accuracy for crude samples. nih.gov

Validation of these analytical methods is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure parameters like specificity, linearity, accuracy, and precision are met. researchgate.netmdpi.com

Integration of Fmoc 2,4 Dichloro L Homophenylalanine into Peptidic Architectures Via Solid Phase Synthesis Spps

Mechanistic Considerations of Fmoc-SPPS with Sterically Demanding and Halogenated Amino Acids

The foundation of Fmoc-SPPS lies in an orthogonal protection strategy, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while acid-labile groups protect reactive side chains. peptide.comaltabioscience.com This allows for the iterative deprotection of the N-terminus with a mild base, typically piperidine (B6355638), followed by coupling of the next Fmoc-protected amino acid. nbinno.comnih.gov

However, the introduction of sterically hindered and electronically modified amino acids like Fmoc-2,4-dichloro-L-homophenylalanine introduces specific mechanistic hurdles. The bulky nature of the dichlorinated homophenylalanine side chain can impede the approach of the incoming activated amino acid, potentially leading to incomplete coupling reactions. nih.gov This steric hindrance necessitates careful selection of coupling reagents and may require extended reaction times or elevated temperatures to achieve complete acylation.

Furthermore, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reactivity of the amino acid. While this electronic effect is primarily on the side chain, it can have subtle, long-range effects on the reactivity of the carboxyl group during activation and coupling. The presence of halogens does not typically interfere with the fundamental mechanism of Fmoc deprotection or peptide bond formation, but it underscores the need for robust monitoring of each step to ensure the fidelity of the synthesis. slideshare.net Incomplete deprotection of the Fmoc group can also be a concern, leading to deletion sequences. iris-biotech.de This can be mitigated by extending the deprotection time or using a stronger base cocktail. iris-biotech.de

Optimization of Coupling Efficiencies and Minimization of Undesired Side Reactions

The successful incorporation of this compound into a growing peptide chain is contingent upon optimizing coupling conditions to maximize efficiency while minimizing common side reactions that can compromise the purity and yield of the final peptide.

A variety of coupling reagents are available for SPPS, each with its own mechanism and efficacy. For sterically demanding amino acids, phosphonium (B103445) and aminium/uronium salt-based reagents are often preferred over carbodiimides due to their higher reactivity. nih.govbachem.com Reagents such as HBTU, HATU, HCTU, PyBOP, and PyAOP have demonstrated effectiveness in promoting the formation of the peptide bond under challenging conditions. nih.gov The choice of reagent can significantly impact the coupling efficiency and the potential for side reactions.

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, HOAt, are frequently used in conjunction with coupling reagents to accelerate the reaction and suppress racemization. nih.gov For particularly difficult couplings involving sterically hindered residues, the use of stronger activating agents or alternative strategies may be necessary. For instance, the in situ generation of Fmoc-amino acid fluorides or chlorides has been shown to be effective for coupling sterically hindered amino acids with low levels of racemization. nih.govresearchgate.net

The reaction conditions, including solvent, temperature, and reaction time, also play a critical role. While DMF is the most common solvent for SPPS, its polarity can influence reaction rates. altabioscience.com Microwave-assisted SPPS has emerged as a powerful technique to enhance coupling efficiencies and reduce reaction times, particularly for "difficult sequences". nih.gov

Table 1: Common Coupling Reagents and Additives for Fmoc-SPPS

Reagent/AdditiveFull NameClassKey Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltWidely used, efficient, and cost-effective.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltMore reactive than HBTU, particularly effective in preventing racemization.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltHighly reactive, often used for difficult couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltEffective for sterically hindered amino acids.
DIC N,N'-DiisopropylcarbodiimideCarbodiimideOften used with additives like HOBt or Oxyma Pure to minimize racemization. bachem.com
HOBt 1-HydroxybenzotriazoleAdditiveSuppresses racemization and accelerates coupling.
HOAt 1-Hydroxy-7-azabenzotriazoleAdditiveMore effective than HOBt in preventing racemization.
Oxyma Pure Ethyl cyanohydroxyiminoacetateAdditiveA non-explosive alternative to HOBt. sci-hub.st

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, particularly for certain amino acids and under specific coupling conditions. slideshare.netnih.gov While phenylalanine derivatives are generally less prone to racemization than residues like histidine or cysteine, the risk is not negligible, especially during the activation step. nih.govpeptide.com The use of urethane-based protecting groups like Fmoc inherently suppresses racemization. nih.gov However, the choice of coupling reagent and base is crucial. uni-kiel.de For instance, using a less nucleophilic base like collidine or N,N-diisopropylethylamine (DIPEA) in minimal amounts can help reduce the risk. uni-kiel.de

Epimerization at the C-terminal residue can also occur. iris-biotech.de Strategies to minimize this include the use of pre-loaded resins where the first amino acid is attached via a less racemization-prone method.

Other potential side reactions during peptide elongation include:

Diketopiperazine formation: This is particularly prevalent at the dipeptide stage and can lead to the cleavage of the peptide from the resin. iris-biotech.depeptide.com Using resins with sterically bulky linkers, like 2-chlorotrityl chloride resin, can inhibit this side reaction. peptide.comsigmaaldrich.com

Aspartimide formation: This occurs with aspartic acid residues and is catalyzed by both acids and bases. nih.goviris-biotech.de While not directly relevant to homophenylalanine, it is a common issue in the synthesis of longer peptides that may contain this residue.

Formation of piperidinyl-alanine: This can happen with cysteine-containing peptides but serves as an example of base-catalyzed side reactions. iris-biotech.de

Advanced Resin Linkers and Cleavage Protocols for Fmoc-Protected Peptides Containing Non-Canonical Residues

The choice of solid support and the linker that attaches the peptide to it is critical. The linker determines the C-terminal functionality of the cleaved peptide (acid or amide) and the conditions required for cleavage. sigmaaldrich.comthermofisher.com

For the synthesis of peptides with a C-terminal carboxylic acid, Wang and 2-chlorotrityl chloride (2-CTC) resins are commonly used. iris-biotech.desigmaaldrich.com The 2-CTC resin is particularly advantageous for incorporating sterically hindered amino acids like this compound at the C-terminus because the loading procedure does not require activation of the amino acid's carboxyl group, thus avoiding racemization. sigmaaldrich.com For peptide amides, Rink amide resins are the standard choice. sigmaaldrich.com

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com However, the reactive carbocations generated from the cleavage of protecting groups and the linker can cause unwanted modifications of sensitive amino acid residues. iris-biotech.de To prevent these side reactions, a "cleavage cocktail" containing a mixture of scavengers is used. thermofisher.comsigmaaldrich.com

The composition of the cleavage cocktail must be tailored to the amino acid composition of the peptide. wpmucdn.com For peptides containing this compound, which itself is relatively stable, the choice of scavengers will depend on the other residues present in the sequence. Common scavengers include:

Water: To scavenge tert-butyl cations. wpmucdn.com

Triisopropylsilane (TIS): A general scavenger for various carbocations. iris-biotech.de

Thioanisole and 1,2-ethanedithiol (B43112) (EDT): Used to protect tryptophan and methionine residues. iris-biotech.delangene.com

Table 2: Common TFA Cleavage Cocktails

Reagent NameComposition (v/v)Target Residues/Comments
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)A general-purpose cocktail suitable for most peptides. wpmucdn.com
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:2.5)Recommended for peptides containing Cys, Met, Trp, and Tyr. iris-biotech.delangene.com
TFA/TIS/Water (95:2.5:2.5)A common, non-malodorous cocktail for peptides without highly sensitive residues. sigmaaldrich.com
TFA/DCM (various ratios)Used for mild cleavage from hyper-acid-labile resins like 2-CTC to obtain fully protected peptides. sigmaaldrich.com

A novel acidolytic method using in situ generated anhydrous hydrogen bromide and a trialkylsilyl bromide has also been described for cleaving peptides from MBHA resins. nih.gov

Automation and Scalability in Fmoc-SPPS Utilizing Unnatural Amino Acids

The amenability of Fmoc-SPPS to automation has been a key driver of its widespread adoption. nih.govnih.gov Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision and reproducibility, enabling the synthesis of complex peptides containing unnatural amino acids like this compound. nih.gov The strong UV absorbance of the Fmoc group allows for real-time monitoring of the deprotection step, providing a useful indicator of synthesis progress. nih.gov

Scaling up the synthesis of peptides containing unnatural amino acids presents several challenges. These include the cost and availability of the specialized amino acid derivative, the potential for increased side reactions on a larger scale, and the need for more robust purification methods. proteogenix.sciencemdpi.com The solubility of the growing peptide chain can also become an issue, leading to aggregation and incomplete reactions. nih.gov Strategies to overcome these challenges include the use of more efficient coupling reagents, optimization of reaction conditions, and the potential use of solubility-enhancing modifications. nih.gov The development of more sustainable and environmentally friendly synthesis protocols, such as reducing solvent usage or employing greener solvents, is also an area of active research. proteogenix.scienceopenaccesspub.org

Structure Activity Relationship Sar and Biophysical Characterization of Peptides Containing Fmoc 2,4 Dichloro L Homophenylalanine

Conformational Analysis of Modified Peptides by Spectroscopic (e.g., NMR, CD) and Diffraction Methods

The three-dimensional structure of a peptide is critical to its biological function. The incorporation of non-proteinogenic amino acids like Fmoc-2,4-dichloro-L-homophenylalanine can profoundly influence a peptide's conformational preferences. The study of these conformations is primarily conducted using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray diffraction.

NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides. nih.gov For peptides containing modified amino acids, 2D NMR experiments, including COSY, TOCSY, and NOESY, can provide information about proton-proton proximities. These through-space correlations (NOEs) are used to calculate distance restraints, which, along with angular restraints derived from coupling constants, help to build a model of the peptide's conformational ensemble in solution. nih.govmdpi.com The unique chemical shifts of the protons and carbons associated with the 2,4-dichloro-L-homophenylalanine residue can also serve as sensitive probes of the local chemical environment.

Circular Dichroism (CD) spectroscopy is another vital technique used to assess the secondary structure of peptides. researchgate.net The presence of characteristic spectral signatures allows for the qualitative and quantitative estimation of α-helical, β-sheet, and random coil content. mdpi.com By comparing the CD spectra of a native peptide with its analogue containing 2,4-dichloro-L-homophenylalanine, researchers can determine if the modification induces a shift in the secondary structure. For instance, an increase in α-helical content might be observed if the dichlorinated aromatic side chain stabilizes helical turns through specific interactions. nih.gov

X-ray diffraction, while limited to molecules that can be crystallized, provides the most detailed atomic-level picture of a peptide's solid-state conformation. Though challenging for flexible peptides, obtaining a crystal structure of a peptide containing 2,4-dichloro-L-homophenylalanine would offer precise information on bond angles, lengths, and the orientation of the substituted phenyl ring within the peptide backbone and in relation to neighboring molecules in the crystal lattice.

Elucidating the Influence of Dichloro-Substitution on Peptide Fold, Stability, and Recognition

The introduction of the 2,4-dichloro-L-homophenylalanine residue into a peptide sequence can significantly alter its biophysical properties, including its folding propensity, conformational stability, and its ability to be recognized by biological targets.

The dichloro-substitution on the phenyl ring impacts the peptide's fold through a combination of steric and electronic effects. The bulky chlorine atoms can restrict the conformational freedom of the side chain's chi (χ) angles, which in turn can influence the peptide's backbone torsion angles (phi, ψ), potentially favoring a specific secondary structure. Furthermore, the electron-withdrawing nature of the chlorine atoms alters the aromaticity of the phenyl ring, influencing its ability to participate in π-π stacking or cation-π interactions, which are often crucial for stabilizing a defined tertiary structure.

A primary motivation for incorporating unnatural amino acids is to enhance the metabolic stability of peptides. nih.gov Native peptides are often susceptible to rapid degradation by proteases. The presence of a non-natural residue like 2,4-dichloro-L-homophenylalanine can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. nih.gov This enhanced stability is a critical attribute for the development of peptide-based therapeutics. Studies on peptides containing D-amino acids have shown that such modifications can significantly improve stability in the presence of serum. mdpi.comnih.gov

Molecular recognition is intrinsically linked to the peptide's conformation and the chemical properties of its side chains. The dichlorinated homophenylalanine side chain presents a unique surface for interaction with a target receptor. The chlorine atoms can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and specificity. The altered hydrophobicity and electronic profile of the aromatic ring can also lead to modified interactions within a receptor's binding pocket, potentially increasing potency or altering the selectivity profile of the peptide.

Quantitative Assessment of Peptide-Target Interactions in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound to understand how chemical changes affect its biological activity. For peptides containing this compound, SAR studies quantify the impact of this modification on target binding and function.

Quantitative data is typically obtained through various bioassays. For example, if the peptide is an inhibitor of a protein-protein interaction (PPI), its potency can be measured using techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), or enzyme-linked immunosorbent assays (ELISA). These assays yield values such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which provide a quantitative measure of binding affinity.

The table below illustrates hypothetical data from a SAR study of a peptide inhibitor where different residues at a specific position are compared.

Peptide AnalogueModification at Position XIC50 (nM)Relative Potency
Peptide 1 (Parent)L-Phenylalanine1501.0
Peptide 2L-Homophenylalanine951.6
Peptide 3L-4-Chloro-phenylalanine503.0
Peptide 4L-2,4-Dichloro-homophenylalanine1510.0

This table contains illustrative data and does not represent actual experimental results.

In this hypothetical example, the incorporation of 2,4-dichloro-L-homophenylalanine (Peptide 4) results in a 10-fold increase in potency compared to the parent peptide. Such data strongly suggests that the specific steric and electronic features of the dichlorinated side chain are crucial for optimal interaction with the target. These quantitative findings are essential for guiding further optimization of the peptide lead.

Computational Chemistry and Molecular Dynamics Simulations of Modified Peptides

Computational methods have become indispensable tools in modern drug design, allowing for the investigation of molecular interactions at a level of detail that is often inaccessible through experimental techniques alone.

Predicting Ligand-Receptor Binding Affinities and Modes

Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to predict how a peptide containing 2,4-dichloro-L-homophenylalanine might bind to its receptor. nih.gov Molecular docking algorithms can explore a vast number of potential binding poses of the peptide within the receptor's active site and score them based on predicted binding energy. This can provide initial hypotheses about the binding mode.

Following docking, MD simulations can be employed to refine the binding pose and provide a more dynamic picture of the interaction. nih.gov An MD simulation tracks the movements of all atoms in the peptide-receptor complex over time, providing insights into the stability of the interaction, the specific contacts being made (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and the role of solvent molecules. nih.gov Free energy calculation methods, such as MM/PBSA or free energy perturbation (FEP), can then be used to estimate the binding affinity, which can be compared with experimental data to validate the computational model.

Rational Design of Peptide Analogues Based on Computational Insights

The ultimate goal of computational studies is to guide the rational design of improved molecules. nih.govresearchgate.net By analyzing the results of docking and MD simulations, researchers can identify which features of the 2,4-dichloro-L-homophenylalanine residue are contributing positively to binding and which might be causing unfavorable interactions.

For instance, if simulations show that one of the chlorine atoms is forming a stable halogen bond with a backbone carbonyl in the receptor, this insight can be used to design new analogues that optimize this interaction. Conversely, if the simulations reveal a steric clash between the bulky side chain and the receptor, analogues with smaller substitutions could be proposed. This iterative cycle of computational prediction, chemical synthesis, and experimental testing is a cornerstone of rational drug design, enabling the development of more potent and selective peptide therapeutics. edelris.com

Future Perspectives and Emerging Research Directions for Fmoc 2,4 Dichloro L Homophenylalanine Research

Innovations in Sustainable and Green Chemistry Approaches for Homophenylalanine Synthesis

The synthesis of L-homophenylalanine and its derivatives is crucial for their use in pharmaceuticals, such as angiotensin-converting enzyme (ACE) inhibitors researchgate.netsigmaaldrich.comresearchgate.net. Traditional chemical synthesis methods, however, often involve complex processes, high costs, and the use of environmentally hazardous reagents researchgate.netsigmaaldrich.com. Consequently, there is a growing emphasis on developing sustainable and green chemistry approaches.

Biocatalytic methods have emerged as a promising alternative, offering elegant and efficient routes to enantiomerically pure L-homophenylalanine under environmentally friendly conditions researchgate.netsigmaaldrich.com. These methods often utilize enzymes like L-phenylalanine dehydrogenase and formate dehydrogenase researchgate.net. The use of membrane bioreactors in these processes allows for the retention and reuse of biocatalysts, further enhancing the sustainability of the synthesis researchgate.netsigmaaldrich.comresearchgate.net. Research in this area is focused on optimizing reaction conditions, such as pH, to maximize product yield and enantiomeric excess researchgate.net.

While specific green chemistry protocols for Fmoc-2,4-dichloro-L-homophenylalanine are not extensively documented, the principles of biocatalysis and enzymatic synthesis can be extended to its production. Future research will likely focus on identifying or engineering enzymes that can accommodate the dichlorinated substrate, enabling a more sustainable and environmentally friendly manufacturing process. Additionally, the broader "greening" of solid-phase peptide synthesis (SPPS), the primary method for incorporating this amino acid into peptides, is an active area of research. This includes the use of greener solvents to reduce the environmental impact of peptide synthesis rsc.org.

Table 1: Comparison of Synthesis Approaches for L-Homophenylalanine

FeatureConventional Chemical SynthesisBiocatalytic Synthesis
Complexity HighModerate
Cost HighPotentially Lower
Environmental Impact HighLow
Enantioselectivity Often requires chiral resolutionHigh
Sustainability LowHigh

High-Throughput Synthesis and Screening of Peptide Libraries Incorporating Novel Non-Canonical Amino Acids

The exploration of non-canonical amino acids (ncAAs) like this compound is a key strategy in the discovery of peptide-based drugs with improved properties nih.gov. High-throughput synthesis and screening of peptide libraries are powerful tools for identifying novel therapeutic leads nih.govxtalks.com. These technologies enable the rapid generation and evaluation of vast numbers of peptides, significantly accelerating the drug discovery process nih.govxtalks.com.

Automated parallel peptide synthesizers can produce hundreds to thousands of peptides simultaneously, creating diverse libraries that incorporate both natural and non-natural amino acids xtalks.com. The inclusion of ncAAs expands the chemical space of these libraries, leading to peptides with enhanced stability, target affinity, and cell permeability nih.govxtalks.com. Once these libraries are synthesized, they can be screened using various on-bead or in-solution methods to identify "hits" with desired biological activities nih.gov.

While the specific inclusion of this compound in large-scale library screens is not yet widely reported, its unique structural features make it an attractive candidate for future libraries. The dichloro substitution on the phenyl ring can introduce novel interactions with biological targets and enhance the peptide's resistance to proteolytic degradation. Future research will likely involve the systematic incorporation of this and other ncAAs into diverse peptide libraries to explore their potential in various therapeutic areas.

Table 2: Key Technologies in High-Throughput Peptide Discovery

TechnologyDescription
Automated Parallel Synthesis Enables the rapid synthesis of large numbers of peptides simultaneously.
Split-and-Pool Synthesis A combinatorial method to generate vast libraries of peptides on solid support.
On-Bead Screening The screening of peptide libraries while they are still attached to the synthesis resin.
In-Solution Screening The screening of cleaved and purified peptides in a solution-based assay.
Phage Display A biological method for generating and screening large peptide libraries.

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Peptide Interactions in Complex Systems

Understanding how peptides containing non-canonical amino acids interact with their biological targets is crucial for rational drug design. Advanced spectroscopic and imaging techniques provide powerful tools for monitoring these interactions in real-time and within complex biological environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for studying the structure and interactions of peptides in solution chapman.edu. It can provide insights into the conformation of a peptide and how it changes upon binding to a target molecule. For peptides incorporating this compound, NMR could be used to elucidate the influence of the dichlorinated side chain on the peptide's structure and its interactions with binding partners.

Fluorescence microscopy and other imaging techniques are essential for visualizing the localization and dynamics of peptides within living cells researchgate.net. Peptides can be labeled with fluorescent probes to track their uptake, distribution, and interaction with intracellular targets. Future research could involve the development of fluorescently labeled peptides containing this compound to study their behavior in real-time. Single-molecule spectroscopy is another emerging technique that could provide unprecedented detail about the interactions of individual peptide molecules nih.govnih.gov.

Integration of Omics Data for Systems-Level Understanding of Modified Peptides in Biological Pathways

The biological effects of a peptide are not limited to its direct interaction with a single target. They can trigger a cascade of downstream events that affect multiple biological pathways. A systems-level understanding of these effects is essential for predicting a peptide's efficacy and potential side effects. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive view of these complex biological responses mdpi.comspringernature.com.

By treating cells or organisms with a peptide containing this compound and then analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can map the biological pathways that are perturbed by the peptide mdpi.comspringernature.com. This multi-omics approach can help to identify the peptide's mechanism of action, uncover potential off-target effects, and discover biomarkers that can be used to monitor its activity.

Future research in this area will involve the application of these powerful systems biology approaches to characterize the biological effects of peptides incorporating novel non-canonical amino acids like this compound. This will provide a more holistic understanding of their therapeutic potential and guide their further development.

Exploration of this compound in the Development of Advanced Biomaterials and Nanobiotechnology

The unique chemical properties of non-canonical amino acids make them valuable building blocks for the development of advanced biomaterials and for applications in nanobiotechnology. The incorporation of this compound into peptides could lead to the creation of novel materials with tailored properties.

The dichlorinated phenyl ring of this amino acid can influence the self-assembly of peptides, leading to the formation of hydrogels, nanofibers, or other nanostructures with unique mechanical and chemical properties. These materials could have applications in tissue engineering, drug delivery, and regenerative medicine. The halogenated side chain could also be exploited for specific interactions, for example, through halogen bonding, to control the structure and function of the resulting biomaterials.

In the field of nanobiotechnology, peptides containing this compound could be used to functionalize nanoparticles, creating hybrid materials with enhanced targeting capabilities or catalytic activities. The robust nature of the carbon-chlorine bond could also impart increased stability to these peptide-nanoparticle conjugates. While the exploration of this specific amino acid in biomaterials and nanotechnology is still in its early stages, its unique properties suggest a promising future for its use in these innovative fields.

Q & A

Q. What are the standard synthetic protocols for Fmoc-2,4-dichloro-L-homophenylalanine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves introducing the Fmoc-protecting group to 2,4-dichloro-L-homophenylalanine under alkaline conditions (pH >7) to prevent protonation of the amino group, followed by purification via reversed-phase HPLC. Key parameters include:

  • pH Control : Excessively high pH (>9) risks Fmoc cleavage, while pH <7 reduces coupling efficiency .
  • Reagent Ratios : Limiting Fmoc-Cl excess minimizes dipeptide byproducts .
  • Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) are common for solubility, but co-solvents like 1,4-dioxane may improve yields for sterically hindered derivatives .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • HPLC : For purity assessment using C18 columns with acetonitrile/water gradients (e.g., tR ≈ 3–5 min under 0.1% TFA conditions) .
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of dichloro substitution and Fmoc integration. Aromatic protons near 7.2–7.5 ppm and Fmoc fluorenyl signals at 4.2–4.4 ppm are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+Na]+ adducts for C25H20Cl2NO4: expected m/z ~508) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at +2°C to +8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and Fmoc degradation .
  • Solubility Considerations : Pre-dissolve in DMF or DCM for long-term storage at -20°C to avoid recrystallization issues .

Advanced Research Questions

Q. How can steric hindrance from 2,4-dichloro substitution impact solid-phase peptide synthesis (SPPS) efficiency?

Methodological Answer: The dichloro groups increase hydrophobicity and steric bulk, leading to:

  • Coupling Delays : Use double coupling protocols with activating agents (e.g., HATU/OxymaPure) and extended reaction times (1–2 hours) .
  • Aggregation Risks : Incorporate backbone amide protection (e.g., pseudoproline dipeptides) or chaotropic agents (e.g., 2,2,2-trifluoroethanol) to improve solubility .

Q. What strategies resolve contradictions in reported coupling efficiencies for halogenated Fmoc-amino acids?

Methodological Answer: Discrepancies often arise from:

  • Solvent Polarity : Low-polarity solvents (e.g., DCM) may reduce activation efficiency for bulky residues. Optimize with DMF/DCM mixtures (3:1 v/v) .
  • Base Selection : Replace DIEA with collidine or N-methylmorpholine to minimize side reactions in sterically crowded environments .
  • Real-Time Monitoring : Use Kaiser test or FTIR (for carbonyl stretching ~1730 cm1^{-1}) to confirm coupling completion .

Q. How can researchers address ecological and safety concerns during large-scale synthesis?

Methodological Answer:

  • Waste Disposal : Follow REACH guidelines for halogenated organics. Use activated carbon filtration for solvent recovery and consult local regulations for chlorinated byproduct disposal .
  • PPE Protocols : Wear nitrile gloves, FFP3 respirators, and chemical-resistant aprons during handling to mitigate unassessed toxicity risks .

Q. What computational methods predict the conformational effects of 2,4-dichloro substitution in peptide design?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess chloro-group-induced rigidity.
  • Density Functional Theory (DFT) : Calculate rotational barriers around the Cα-Cβ bond to predict side-chain mobility limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.